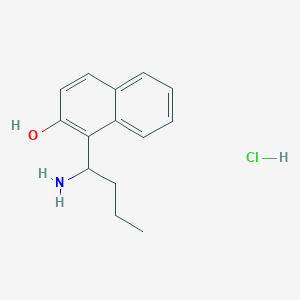

3-(Tert-butylamino)propanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

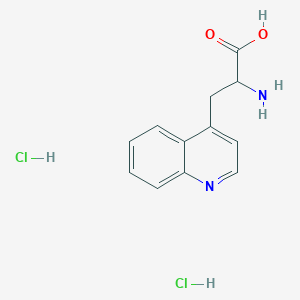

3-(Tert-butylamino)propanoic acid hydrochloride is a compound related to a family of beta-blockers, which are medications commonly used to manage abnormal heart rhythms and to protect the heart from a second heart attack after a first heart attack. It is structurally related to compounds that have been studied for their beta-adrenergic blocking properties and vasodilating potency .

Synthesis Analysis

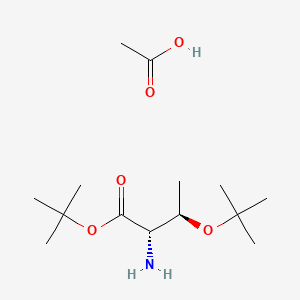

The synthesis of related beta-blockers involves the creation of intermediates such as 3-tert-butylamino-1,2-propanediol, which is a key component in the chiral synthesis of beta-blockers like (S)-timolol . The synthesis of these intermediates requires sensitive analytical methods for enantioseparation, which is crucial for the production of the desired enantiomerically pure beta-blockers . Additionally, the synthesis of tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids has been reported, with an emphasis on stereoselective synthesis and structural elucidation .

Molecular Structure Analysis

The molecular structure of compounds related to 3-(Tert-butylamino)propanoic acid hydrochloride has been studied using various spectroscopic methods. For instance, tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids have been structurally elucidated using IR, UV-spectroscopy, and NMR, with quantum chemical calculations supporting the experimental findings .

Chemical Reactions Analysis

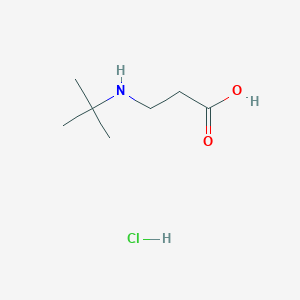

The chemical reactions involving tert-butylamino groups often lead to the formation of beta-blockers. For example, the enantioselective three-component reactions of tert-butyl diazoacetate with arylamines and imines afford α,β-bis(arylamino) acid derivatives, which are important in the synthesis of pharmaceuticals . The tert-butylamino group is also involved in the synthesis of other beta-blocker analogues, as demonstrated by the synthesis of heterocyclic analogues of beta-adrenergic blocking agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Tert-butylamino)propanoic acid hydrochloride and its analogues are characterized by their beta-adrenergic blocking activity and their ability to affect blood flow and pressure . The determination of enantiomers of related compounds, such as 3-tert-butylamino-1,2-propanediol, is performed using high-performance liquid chromatography (HPLC) with mass spectrometric detection or evaporative light scattering detection, highlighting the importance of chirality in the pharmacological activity of these compounds .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

3-(tert-butylamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,3)8-5-4-6(9)10;/h8H,4-5H2,1-3H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSFPEXVAQWJQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589653 |

Source

|

| Record name | N-tert-Butyl-beta-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butylamino)propanoic acid hydrochloride | |

CAS RN |

51482-99-6 |

Source

|

| Record name | N-tert-Butyl-beta-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1285435.png)

![6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1285436.png)

![7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one](/img/structure/B1285442.png)

![3-(1-cyano-2-methylpropyl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide](/img/structure/B1285451.png)